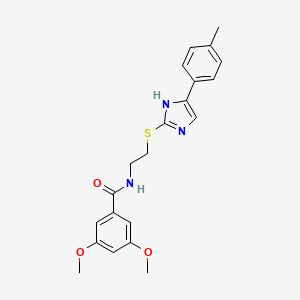![molecular formula C14H16N2O2S2 B2386726 (E)-N-[2-(5-Méthyl-1,3-thiazol-2-yl)éthyl]-2-phényléthène-sulfonamide CAS No. 1436369-86-6](/img/structure/B2386726.png)
(E)-N-[2-(5-Méthyl-1,3-thiazol-2-yl)éthyl]-2-phényléthène-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide, also known as MTSES, is a commonly used reagent in biochemical research. MTSES is a sulfhydryl-reactive compound that is used to modify cysteine residues in proteins. It has a wide range of applications in scientific research, including the study of protein structure and function, enzyme kinetics, and the development of new drugs.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride , have been studied, but their specific targets are not clearly defined
Mode of Action
This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
For instance, the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) dose-dependently increased phosphoinositide (PI) hydrolysis in the hippocampus .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows for the study of specific proteins or enzymes, without affecting other proteins in the system. However, one limitation of using (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is that it can be difficult to control the extent of modification, which can vary depending on the reaction conditions.
Orientations Futures
There are a number of future directions for the use of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific cysteine residues in proteins. Another area of interest is the study of protein-protein interactions, where (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can be used to selectively modify cysteine residues in one protein to study its interaction with another protein. Additionally, the use of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide in enzyme kinetics studies is an area of active research, where it can be used to study the catalytic mechanisms of enzymes.
Méthodes De Synthèse
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is synthesized by reacting 2-chloroethyl isothiocyanate with 5-methyl-2-mercaptobenzothiazole in the presence of a base. The resulting product is then reacted with 2-phenylethylamine to form (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide. The synthesis of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is relatively straightforward, and the reagent is commercially available from a number of suppliers.
Applications De Recherche Scientifique
Propriétés Pesticides
(E)-N-[2-(5-Méthyl-1,3-thiazol-2-yl)éthyl]-2-phényléthène-sulfonamide: a été étudié pour son potentiel pesticide. Dans une étude de Shang et al., de nouveaux dérivés du β-naphthol contenant des groupes benzothiazolylamino et divers hétéroaryles ont été synthétisés via la réaction de Betti . Ces composés ont démontré une activité insecticide favorable contre des ravageurs tels que la noctuelle de l’armée orientale et la pyrale du chou. Notamment, les composés 8b, 8f, 8g, 8j, 8k, 8n et 8o ont montré une létalité significative contre la pyrale du chou, ce qui en fait des candidats prometteurs pour des études plus approfondies.
Imagerie du Calcium chez les Insectes
Des expériences d’imagerie du calcium ont révélé que certains dérivés du MTES (par exemple, 8h, 8i et viii) pouvaient activer la libération d’ions calcium dans les neurones centraux des insectes (plus précisément, chez Manduca sexta) à des concentrations plus élevées . Cette découverte suggère des applications potentielles en neurobiologie et en recherche sur la physiologie des insectes.
Propriétés Photophysiques
Bien que non directement liées aux applications, il est intéressant de noter que les dérivés du MTES peuvent présenter des propriétés photophysiques intéressantes. Par exemple, une émission induite par l’agrégation (AIE) a été observée dans des composés silole apparentés . L’étude du comportement AIE des dérivés du MTES pourrait avoir des implications pour la science des matériaux et l’optoélectronique.
Propriétés
IUPAC Name |
(E)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-12-11-15-14(19-12)7-9-16-20(17,18)10-8-13-5-3-2-4-6-13/h2-6,8,10-11,16H,7,9H2,1H3/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFONGOUKKLCT-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
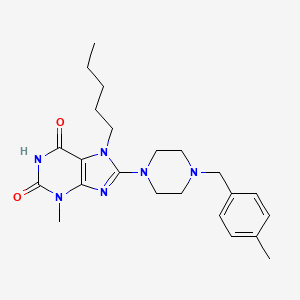
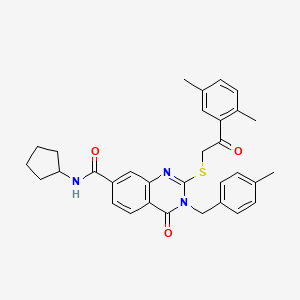
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
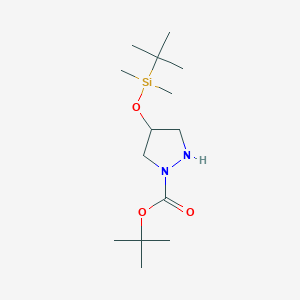
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)

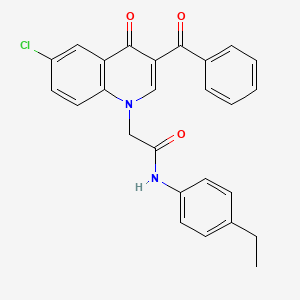
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
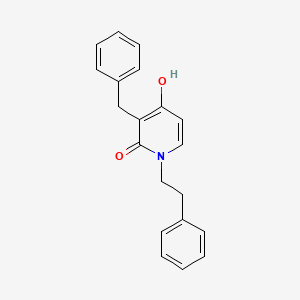
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
